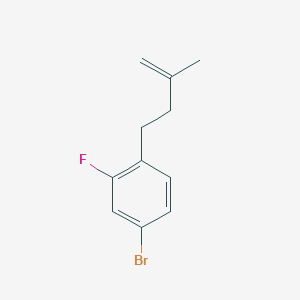
8-Bromo-6-methoxy-tetralin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-6-methoxy-tetralin-1-one is a chemical compound known for its significant role in scientific research. It is a cyclic adenosine monophosphate (cAMP) analog that induces cellular responses by activating protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac). This compound is widely used to study intracellular signaling pathways, cell differentiation, proliferation, and apoptosis.
Vorbereitungsmethoden
8-Bromo-6-methoxy-tetralin-1-one can be synthesized through various methods. One common approach involves the bromination of cAMP with bromine or N-bromosuccinimide (NBS) in the presence of a base such as triethylamine or sodium bicarbonate. Another method includes the alkylation of 6-methoxy-tetralin-1-one with 8-bromoadenosine-3’,5’-cyclic monophosphate in the presence of a Lewis acid like boron trifluoride etherate. These methods ensure the stability and resistance to hydrolysis of the compound.
Analyse Chemischer Reaktionen
8-Bromo-6-methoxy-tetralin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
8-Bromo-6-methoxy-tetralin-1-one has a wide range of applications in scientific research:
Chemistry: It is used to study the mechanisms of cAMP signaling and its effects on various biochemical pathways.
Biology: The compound helps in understanding cell differentiation, proliferation, and apoptosis.
Medicine: Research involving this compound contributes to the development of drugs for treating cancer, cardiovascular diseases, and metabolic disorders.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Bromo-6-methoxy-tetralin-1-one involves the activation of protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac). These proteins play crucial roles in regulating various cellular processes, including gene expression, metabolism, and cell cycle progression. The compound’s ability to modulate these pathways makes it a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
8-Bromo-6-methoxy-tetralin-1-one is unique due to its stability and resistance to hydrolysis, which is achieved by substituting a bromine atom for the hydroxyl group at the 8th position of the adenine ring. Similar compounds include:
6-Methoxy-tetralin-1-one: Lacks the bromine substitution, making it less stable.
8-Bromo-tetralin-1-one: Does not have the methoxy group, affecting its solubility and reactivity.
These differences highlight the uniqueness of this compound in scientific research.
Eigenschaften
IUPAC Name |
8-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-8-5-7-3-2-4-10(13)11(7)9(12)6-8/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGKGALXLOFBAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=O)CCC2)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
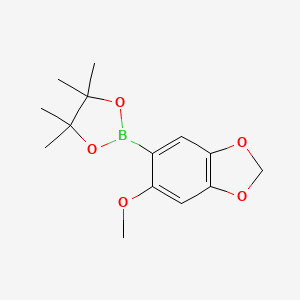

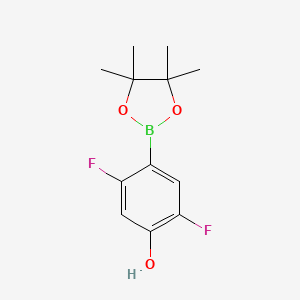

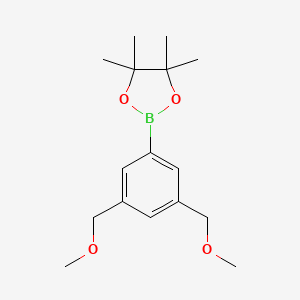
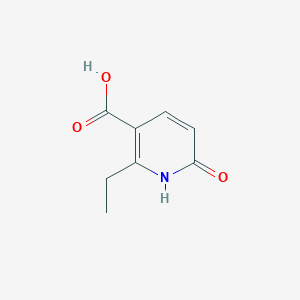
![6-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6306277.png)




